

What is 4-Bromo-N,N-di-p-tolylaniline

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Compound of Interest

Compound Name: 4-Bromo-N,N-di-p-tolylaniline

Cat. No.: B1279164

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An In-Depth Technical Guide to **4-Bromo-N,N-di-p-tolylaniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N,N-di-p-tolylaniline is a halogenated triarylamine derivative. Compounds of this class are recognized for their utility as intermediates in organic synthesis, particularly in the development of materials for organic electronics and as building blocks for more complex molecular architectures. This document provides a technical overview of its chemical properties, plausible synthetic routes based on established methodologies, potential applications, and safety considerations. Due to its specific nature as a research chemical, some physical and spectroscopic data are not widely published; this guide compiles available information and presents generalized protocols relevant to its synthesis and handling.

Chemical Identity and Properties

4-Bromo-N,N-di-p-tolylaniline is an organic compound featuring a central nitrogen atom bonded to a 4-bromophenyl group and two p-tolyl (4-methylphenyl) groups.

Table 1: Chemical Identifiers^{[1][2][3][4]}

Identifier	Value
IUPAC Name	4-Bromo-N,N-bis(4-methylphenyl)aniline
CAS Number	58047-42-0
Molecular Formula	C20H18BrN
Synonyms	N-(4-bromophenyl)-N,N-di-p-tolylamine

Table 2: Physicochemical Properties[1]

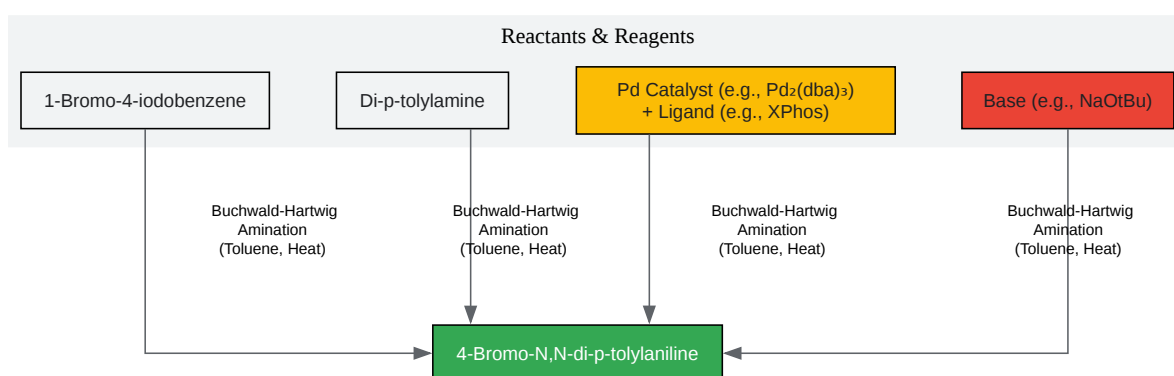
Property	Value	Notes
Molecular Weight	352.28 g/mol	
Appearance	Not specified in available literature. Likely a solid at room temperature.	Based on similar triarylamine structures.
Melting Point	Data not available.	
Boiling Point	Data not available.	
Solubility	Data not available.	
Purity	Commercially available up to 98%.[1]	Expected to be soluble in common organic solvents like THF, Dichloromethane, and Toluene, with low solubility in water.

Synthesis and Purification

The synthesis of **4-Bromo-N,N-di-p-tolylaniline** is not extensively detailed in publicly available literature. However, its structure lends itself to formation via modern cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5][6] An alternative, more traditional route would be the Ullmann condensation.[7]

Synthetic Pathways

The most probable synthetic route involves the palladium-catalyzed coupling of di-p-tolylamine with a 1,4-dihalogenated benzene, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene. The higher reactivity of the C-I bond would allow for selective initial coupling, leaving the C-Br bond available for subsequent reactions.



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Fig. 1: Proposed Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

The following is a generalized experimental protocol adapted from a similar procedure for the synthesis of triarylamines.[8] This protocol should be considered a starting point for experimental design and optimization.

Reagents & Equipment:

- Di-p-tolylamine (1.2 equivalents)
- 1-Bromo-4-iodobenzene (1.0 equivalent)

- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (2 mol%)
- XPhos (4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.5 equivalents)[8]
- Anhydrous Toluene
- Schlenk flask or similar reaction vessel for inert atmosphere
- Standard glassware for workup and purification

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add $\text{Pd}_2(\text{dba})_3$, XPhos, and sodium tert-butoxide.
- Add di-p-tolylamine and 1-bromo-4-iodobenzene to the flask.
- Add anhydrous toluene via syringe.
- Seal the flask and heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress using TLC or GC-MS.
- Upon completion, cool the mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[8]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude **4-Bromo-N,N-di-p-tolylaniline** can be purified by column chromatography on silica gel.

Procedure:

- Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
- Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
- Load the solution onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Spectroscopic Data

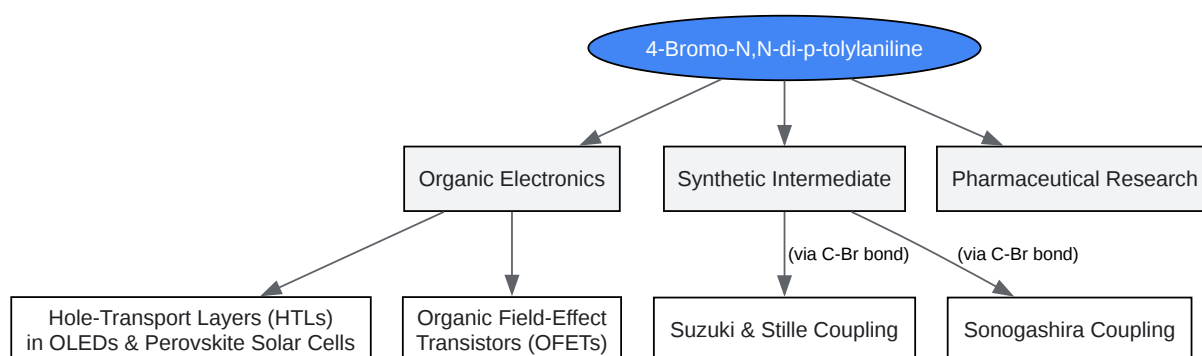
Specific spectroscopic data for **4-Bromo-N,N-di-p-tolylaniline** are not available in the searched public databases. For research purposes, characterization would require standard techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry. Predicted values can be estimated using chemical software, but experimental verification is essential.

Table 3: Expected Spectroscopic Features

Technique	Expected Features
^1H NMR	Signals corresponding to aromatic protons on the bromophenyl and tolyl rings. A singlet for the methyl protons of the tolyl groups (~2.3 ppm).
^{13}C NMR	Distinct signals for the quaternary and protonated aromatic carbons, plus a signal for the methyl carbons.
FT-IR	Characteristic peaks for C-N stretching, aromatic C-H stretching, and C-Br stretching.
Mass Spec (EI)	A molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).

Applications in Research and Development

As a triarylamine, **4-Bromo-N,N-di-p-tolylaniline** serves as a valuable building block in materials science and synthetic chemistry. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more elaborate molecules.



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Fig. 2: Potential application and reaction pathways.

Safety and Handling

No specific safety data sheet (SDS) for **4-Bromo-N,N-di-p-tolylaniline** is publicly available. Safety precautions should be based on those for structurally similar hazardous compounds, such as 4-bromoaniline and other aromatic amines.

Table 4: Inferred GHS Hazards and Precautions (Based on Analogs)

Hazard Category	Precautionary Statement
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.[9]
Skin Irritation	Causes skin irritation.[9]
Eye Irritation	Causes serious eye irritation.[9]
Handling	Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash skin thoroughly after handling.

Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.

Conclusion

4-Bromo-N,N-di-p-tolylaniline is a specialized chemical intermediate with significant potential in the synthesis of functional organic materials. While detailed characterization data is sparse in public literature, its synthesis can be reliably approached using established palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination. The presence of both the electron-rich triarylamine core and a reactive bromine handle makes it a versatile platform for creating more complex molecules for advanced applications. All work with this compound should be performed with appropriate safety precautions, assuming it carries hazards similar to other brominated aromatic amines.

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